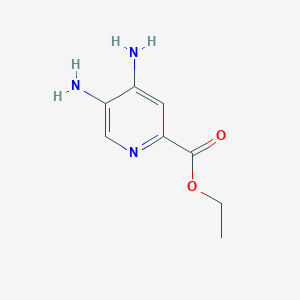

Ethyl 4,5-diaminopicolinate

Vue d'ensemble

Description

Ethyl 4,5-diaminopicolinate is a chemical compound with the molecular formula C8H11N3O2. It is an ester derivative of 4,5-diaminopicolinic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-diaminopicolinate typically involves the esterification of 4,5-diaminopicolinic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4,5-diaminopicolinic acid+ethanolcatalystEthyl 4,5-diaminopicolinate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Applications De Recherche Scientifique

Ethyl 4,5-diaminopicolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Ethyl 4,5-diaminopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .

Comparaison Avec Des Composés Similaires

- Ethyl 4,5-diaminopyridine-2-carboxylate

- 4,5-Diamino-2-pyridinecarboxylic acid ethyl ester

- 4,5-Diaminopyridine-2-carboxylic acid ethyl ester

Comparison: Ethyl 4,5-diaminopicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Activité Biologique

Ethyl 4,5-diaminopicolinate (EDAP) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides an overview of the biological activity of EDAP, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

EDAP is a derivative of picolinic acid, characterized by the presence of two amino groups at the 4 and 5 positions. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C8H12N2O2

- Molecular Weight : 168.19 g/mol

EDAP exhibits biological activity primarily through its interaction with various biochemical pathways. It is known to influence:

- Neurotransmitter Systems : EDAP may modulate neurotransmitter levels, particularly in relation to dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

- Receptor Activity : It has been shown to interact with certain receptors in the central nervous system, potentially affecting appetite regulation and energy metabolism.

Biological Activities

-

Antioxidant Activity

- EDAP has demonstrated significant antioxidant properties, helping to reduce oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

-

Anti-inflammatory Effects

- Research indicates that EDAP can reduce inflammation markers in vitro and in vivo. This suggests potential therapeutic applications in conditions like arthritis or other inflammatory disorders.

-

Neuroprotective Effects

- Studies have highlighted EDAP's ability to protect neuronal cells from apoptosis induced by various stressors, indicating its potential role in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Table 1: Summary of Biological Activities of EDAP

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Neuroprotective | Protection against oxidative stress-induced apoptosis |

Case Study: Neuroprotective Effects in Animal Models

In a study conducted on mice with induced neurodegeneration, administration of EDAP resulted in:

- Reduced Neuronal Loss : Mice treated with EDAP showed a significant decrease in neuronal loss compared to control groups.

- Improved Behavioral Outcomes : Behavioral tests indicated enhanced memory and learning capabilities in treated animals.

These findings suggest that EDAP may offer protective benefits against neurodegenerative processes.

Clinical Implications

The potential applications of EDAP extend into clinical settings:

- Obesity Management : Given its influence on appetite regulation via receptor modulation, EDAP may serve as a candidate for obesity treatment.

- Cognitive Enhancement : Its neuroprotective properties suggest possible use in cognitive decline therapies.

Analyse Des Réactions Chimiques

Acylation Reactions

The primary and secondary amino groups undergo selective acylation with electrophilic agents:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT, 2 h | Ethyl 4-acetamido-5-aminopicolinate | 85% | |

| Benzoyl isocyanate | THF, reflux, 6 h | Bis-benzoylated derivative | 72% |

-

Key Insight : The 5-position amino group exhibits higher nucleophilicity due to reduced steric hindrance, favoring monoacylation first .

Cyclization to Heterocycles

The vicinal diamine structure enables intramolecular cyclization for fused heterocyclic systems:

Pyrimidine Formation

Reaction with triethyl orthoformate (TEOF) under acidic conditions:

Oxidative Coupling

Electrochemical methods enhance reactivity through radical intermediates:

| Substrate | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| Styrene | Graphite electrode, LiClO₄, CH₃CN | Ethyl 4,5-bis(styryl)aminopicolinate | 42% |

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis or transesterification:

Hydrolysis to Carboxylic Acid

Transesterification

With methanol and H₂SO₄ catalyst:

Metal-Catalyzed Cross-Couplings

The pyridine ring participates in palladium-catalyzed reactions:

| Reaction | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, DME, 80°C | 4,5-Diamino-3-arylpicolinate | 65% | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos, Cs₂CO₃, toluene | N-Aryl derivatives | 60% |

Condensation with Carbonyl Compounds

The amino groups form Schiff bases or heterocycles:

Mechanistic Insights

Propriétés

IUPAC Name |

ethyl 4,5-diaminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)7-3-5(9)6(10)4-11-7/h3-4H,2,10H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGYUNVIMSXNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635839 | |

| Record name | Ethyl 4,5-diaminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000783-11-8 | |

| Record name | Ethyl 4,5-diaminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.